![molecular formula C12H14N4O2 B2647242 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034311-92-5](/img/structure/B2647242.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole, an azetidine, and a dimethylfuran. The 1,2,3-triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . Azetidine is a saturated four-membered ring with three carbon atoms and one nitrogen atom . Dimethylfuran is a five-membered ring with four carbon atoms, one oxygen atom, and two methyl groups attached .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and dimethylfuran groups. Each of these groups has distinct reactivity due to the presence of nitrogen or oxygen atoms and the structure of the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen in the triazole and azetidine rings may increase the compound’s polarity .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with structures related to triazoles and azetidinones have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, novel triazole derivatives have shown moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans, with certain derivatives exhibiting excellent anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Furthermore, azetidin-2-ones and thiazolidin-4-ones, prepared via microwave-assisted synthesis, have been screened for antibacterial activity against various bacteria and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Antitumoral Activities
Some triazole and azetidinone derivatives have been investigated for their potential antitumoral activities. Notably, pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for in vitro anticancer activity, with some compounds showing higher efficacy than doxorubicin in pre-clinical tests (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Applications
Triazole and azetidinone compounds have also been explored for their catalytic applications. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated potential as a catalyst in the asymmetric addition of organozinc reagents to aldehydes, achieving enantioselectivity up to 98.4% ee in various reactions (Wang et al., 2008).
Mechanism of Action
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-5-11(9(2)18-8)12(17)15-6-10(7-15)16-4-3-13-14-16/h3-5,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJGIFGHYGFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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